REACTION_CXSMILES
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[C:1](Cl)(Cl)=[S:2].C(=O)([O-])[O-].[Na+].[Na+].[Br:11][C:12]1[CH:18]=[CH:17][C:15]([NH2:16])=[C:14]([F:19])[CH:13]=1>C(Cl)(Cl)Cl>[Br:11][C:12]1[CH:18]=[CH:17][C:15]([N:16]=[C:1]=[S:2])=[C:14]([F:19])[CH:13]=1 |f:1.2.3|
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Name
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|
Quantity
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22 mL
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Type
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reactant
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Smiles
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C(=S)(Cl)Cl
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Name
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|
Quantity
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61 g
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Type
|
reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
50 g
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Type
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reactant
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Smiles
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BrC1=CC(=C(N)C=C1)F
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Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
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C(Cl)(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was stirred overnight at RT
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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the inorganic salts were filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated
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Reaction Time |
8 (± 8) h |
Name
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|
Type
|
product
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Smiles
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BrC1=CC(=C(C=C1)N=C=S)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |